molecular formula C10H21NO3 B608982 Methylamino-PEG1-t-butyl ester CAS No. 1807521-03-4

Methylamino-PEG1-t-butyl ester

Cat. No. B608982
M. Wt: 203.28
InChI Key: BDFGXPFIPPZYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Organic Chemistry

“Methylamino-PEG1-t-butyl ester” seems to be used in the field of organic chemistry .

Application

It is involved in the functionalisation of esters via 1,3-chelation using NaOtBu . This process is important for mechanistic investigations and synthetic applications .

Method of Application

The method involves both 1,3-chelation and the formation of a tetrahedral intermediate . NMR and real-time IR spectroscopies and deuterium-labeling experiments were used for the mechanistic investigation .

Results or Outcomes

The results of the study confirmed the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . .

Proteomics Research

“Methylamino-PEG1-t-butyl ester” is used in the field of proteomics research .

Application

It is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Results or Outcomes

The outcomes of using “Methylamino-PEG1-t-butyl ester” in proteomics research can also vary widely. It can contribute to the understanding of protein structures and functions, which is crucial in many areas of biological research .

Drug Delivery

“Methylamino-PEG1-t-butyl ester” is also used in the field of drug delivery .

Application

It is a PEG derivative containing a methylamine group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .

Method of Application

The t-butyl protected carboxyl group can be deprotected under acidic conditions . This property makes it useful in drug delivery systems, where it can be used to control the release of a drug .

Results or Outcomes

The use of “Methylamino-PEG1-t-butyl ester” in drug delivery systems can improve the effectiveness of drug delivery, by increasing the solubility of the drug and controlling its release .

Synthetic Organic Chemistry

“Methylamino-PEG1-t-butyl ester” is used in the field of synthetic organic chemistry .

Application

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

Method of Application

The method involves using flow microreactor systems . This allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Results or Outcomes

The use of “Methylamino-PEG1-t-butyl ester” in synthetic organic chemistry can contribute to the development of new synthetic methods and the synthesis of complex organic compounds .

Safety And Hazards

I’m sorry, but I couldn’t find specific safety and hazard information for Methylamino-PEG1-t-butyl ester.


Future Directions

Methylamino-PEG1-t-butyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs2. This suggests that it could play a significant role in the development of targeted therapy drugs2.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.


properties

IUPAC Name

tert-butyl 3-[2-(methylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFGXPFIPPZYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamino-PEG1-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylamino-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Methylamino-PEG1-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Methylamino-PEG1-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Methylamino-PEG1-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Methylamino-PEG1-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Methylamino-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.